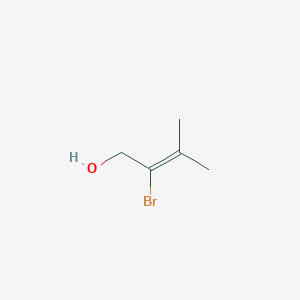

2-Bromo-3-methylbut-2-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

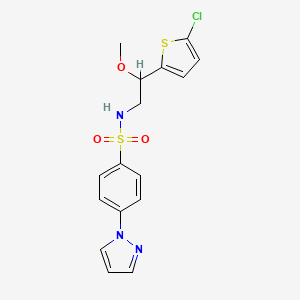

“2-Bromo-3-methylbut-2-en-1-ol” is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da .

Molecular Structure Analysis

The molecule contains a total of 15 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

The reaction between “2-methylbut-3-en-2-ol” and hydrogen bromide shows a competition between the double bond’s stability and the carbocation’s stability . The immediate carbocation formed is tertiary, but the stability of the double bond should also be taken into account .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a fruity odor and is reasonably soluble in water and miscible with most common organic solvents .Applications De Recherche Scientifique

Carbonyl Allylation

Research has demonstrated the utility of 2-Bromo-3-methylbut-2-en-1-ol in carbonyl allylation. It is effective in α-regioselective addition to aldehydes when used with SnBr2 in a dichloromethane-water biphasic system, leading to the production of 1-substituted pent-3-en-1-ols and 1-substituted 2-methylbut-3-en-1-ols (Masuyama, Kishida, & Kurusu, 1995). This method provides regio- and diastereoselective carbonyl allylations of 1-halobut-2-enes with tin(II) halides (Ito, Kishida, Kurusu, & Masuyama, 2000).

Bromination Reactions

This compound plays a significant role in bromination reactions. For instance, its interaction with N-bromosuccinimide under light irradiation leads to various brominated products, demonstrating its versatility in photochemical bromination (Ishii, Ishige, Matsushima, Tohojoh, Ishikawa, & Kawanabe, 1985).

Synthesis of Bioactive Compounds

It has been used in the synthesis of bioactive compounds, such as mevalonic acid, highlighting its importance in creating medically significant molecules (Cornforth, Ross, & Wakselman, 1975).

Heck Reactions

The compound is also valuable in Heck reactions, particularly when catalyzed by tetraphosphine-palladium complexes. This application is crucial for the synthesis of β-arylated carbonyl compounds and enol derivatives (Berthiol, Doucet, & Santelli, 2006).

Synthesis of Enynes

In addition, it has been used effectively in the synthesis of enynes, a class of organic compounds with wide applications, through tetraphosphine–palladium-catalyzed reactions (Feuerstein, Chahen, Doucet, & Santelli, 2006).

New Synthesis Processes

New processes have been developed using this compound for the preparation of 3-methyl-2-butene-1-ol, an important industrial chemical (Baoqian, 2015).

Mécanisme D'action

The brominated derivative, 2-Bromo-3-methylbut-2-en-1-ol, could potentially undergo various organic reactions due to the presence of the bromine atom and the double bond. For example, it could participate in elimination reactions to form alkenes, or in substitution reactions where the bromine atom is replaced by other groups .

Please consult with a chemical expert or conduct further research for more specific and detailed information. If you’re conducting an experiment, please make sure to follow all safety guidelines and protocols. The compound has a warning signal with hazard statements including H227, H302, H312, H315, H319, H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-methylbut-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCRAWYWIQETDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CO)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2686928.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686930.png)

![[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride](/img/structure/B2686934.png)

![2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2686935.png)

![N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2686938.png)

![3,4-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2686939.png)

![Tert-butyl 1-[4-(prop-2-enoylamino)benzoyl]piperidine-3-carboxylate](/img/structure/B2686941.png)

![N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide](/img/structure/B2686945.png)

![N-(1-cyanocycloheptyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686948.png)